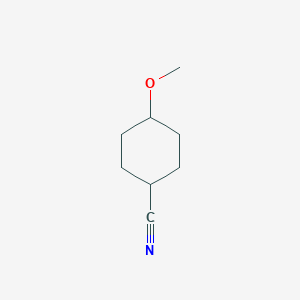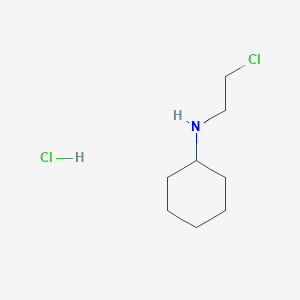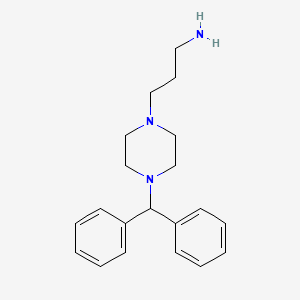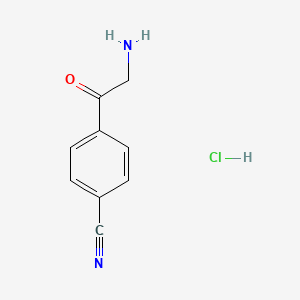
1-o-Tolylbutane-1,3-dione
Vue d'ensemble
Description
1-o-Tolylbutane-1,3-dione, also known as 1-o-tolyl-2,3-diacetyl-1,3-dione, is a diketone compound with the chemical formula C9H10O3. It is a colorless liquid that is soluble in organic solvents such as ethanol and acetone. This compound is a useful organic intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances.
Applications De Recherche Scientifique
Hyperconjugation Effects Study
1-o-Tolylbutane-1,3-dione, through its derivatives, has been utilized in the study of hyperconjugation effects. In one study, researchers synthesized planar 1,4-di-p-tolylbutane-1,4-dione to analyze non-covalent interactions and hyperconjugation effects using density functional theory (DFT) and potential energy scans (Bagdžiu̅nas & Lytvyn, 2018).
Reaction Product Distribution Analysis
The reaction product distribution of unsymmetrical β-diketones, including derivatives of this compound, with hydroxylamine hydrochloride has been studied. These investigations are crucial for understanding the influence of substituents on product structures, as assessed through NMR data (Zhang Ben-li, Zhuo Jin‐Cong, & Gao Zhen-heng, 1990).
Ultraviolet Absorption Studies
Ultraviolet absorption properties of related cyclic 1,3-diones, like tetramethyl‐1,3‐cyclobutanedione, have been examined to understand their spectral characteristics. This research contributes to the broader understanding of 1,3-dione compounds in spectral analysis (Kosower, 1963).
Synthetic Chemistry Applications
This compound derivatives are used in synthetic chemistry for creating various compounds. For instance, stereo-selective synthesis of (Z)-2,3-diiodo-1,4-diarylbut-2-ene-1,4-diones from oxidative iodination of 1,4-diarylbuta-1,3-diynes has been reported, showcasing the compound's versatility in synthetic applications (Raju Singha, S. Dhara, & J. Ray, 2013).
Bioactivity and Bioimaging
Indane-1,3-dione, a similar structure to this compound, has applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization. This indicates potential analogous applications for this compound in these areas (Pigot, Brunel, & Dumur, 2022).
Photocycloaddition Research
Cyclic 1,3-diones, which can include derivatives of this compound, have been used in photocycloaddition studies with C60 (fullerene), leading to the formation of novel fused furanylfullerenes. Such studies are critical for understanding photochemical reactions in organic chemistry (Jensen, Khong, Saunders, Wilson, & Schuster, 1997).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(2-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAFBIMJKFWSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557867 | |
| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-54-1 | |
| Record name | 1-(2-Methylphenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56290-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)




![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)







